molecular formula C9H19NO2 B1594566 2-Ethylhexyl carbamate CAS No. 4248-21-9

2-Ethylhexyl carbamate

Cat. No.: B1594566
CAS No.: 4248-21-9
M. Wt: 173.25 g/mol
InChI Key: OZDFMZUKOBBNHM-UHFFFAOYSA-N
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Description

2-Ethylhexyl carbamate is an organic compound with the molecular formula C9H19NO2. It is a carbamate ester derived from carbamic acid and 2-ethylhexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl carbamate can be synthesized through several methods. One common method involves the reaction of 2-ethylhexanol with carbamoyl chloride in the presence of a base. Another method includes the reaction of 2-ethylhexanol with urea under acidic conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of 2-ethylhexanol with phosgene or isocyanates. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethylhexyl carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl carbamate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. Additionally, its carbamate group can form stable complexes with metal ions, influencing biochemical processes .

Comparison with Similar Compounds

Uniqueness: 2-Ethylhexyl carbamate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to other carbamates. This makes it particularly useful in applications requiring higher stability and reactivity .

Properties

IUPAC Name

2-ethylhexyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-3-5-6-8(4-2)7-12-9(10)11/h8H,3-7H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDFMZUKOBBNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962527
Record name 2-Ethylhexyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4248-21-9
Record name Carbamic acid, 2-ethylhexyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4248-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004248219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylhexyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ETHYLHEXYL CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9F832T70Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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